molecular formula C11H11N3O5 B8282305 ethyl 3-methoxy-5-nitro-1H-indazol-1-carboxylate

ethyl 3-methoxy-5-nitro-1H-indazol-1-carboxylate

Cat. No. B8282305
M. Wt: 265.22 g/mol
InChI Key: KAXQXFSKVXQQKQ-UHFFFAOYSA-N
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Patent
US09051310B2

Procedure details

Potassium hydroxide (0.6 g) was added to an EtOH (20 ml) solution containing ethyl 3-methoxy-5-nitro-1H-indazol-1-carboxylate (1.24 g) obtained in the 3rd step, followed by stirring at room temperature for 0.5 hours. Water and concentrated hydrochloric acid (1 ml) were added dropwise to the reaction solution. A solid precipitate was collected by filtration and washed with water. A light yellow solid of 3-methoxy-5-nitro-1H-indazole (636 mg) was thus obtained.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].CCO.[CH3:6][O:7][C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([N+:17]([O-:19])=[O:18])[CH:15]=2)[N:10](C(OCC)=O)[N:9]=1.Cl>O>[CH3:6][O:7][C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([N+:17]([O-:19])=[O:18])[CH:15]=2)[NH:10][N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
1.24 g
Type
reactant
Smiles
COC1=NN(C2=CC=C(C=C12)[N+](=O)[O-])C(=O)OCC
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the 3rd step
FILTRATION
Type
FILTRATION
Details
A solid precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC1=NNC2=CC=C(C=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 636 mg
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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